molecular formula C27H33N3O3 B15009226 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane CAS No. 32752-36-6

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane

Cat. No.: B15009226
CAS No.: 32752-36-6
M. Wt: 447.6 g/mol
InChI Key: IPJSUMKHBGDQMQ-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of three ethoxyphenyl groups attached to the triazine core. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with ethoxyphenyl groups. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazines with different functional groups.

Scientific Research Applications

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the triazine core.

Comparison with Similar Compounds

1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane can be compared with other similar compounds, such as:

    1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane: Similar structure but with methoxy groups instead of ethoxy groups.

    1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane: Contains chlorophenyl groups, leading to different chemical and biological properties.

    1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane:

Properties

CAS No.

32752-36-6

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

1,3,5-tris(4-ethoxyphenyl)-1,3,5-triazinane

InChI

InChI=1S/C27H33N3O3/c1-4-31-25-13-7-22(8-14-25)28-19-29(23-9-15-26(16-10-23)32-5-2)21-30(20-28)24-11-17-27(18-12-24)33-6-3/h7-18H,4-6,19-21H2,1-3H3

InChI Key

IPJSUMKHBGDQMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)OCC

Origin of Product

United States

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